molecular formula C18H20N2 B5613352 2-benzyl-1-isobutyl-1H-benzimidazole

2-benzyl-1-isobutyl-1H-benzimidazole

Cat. No. B5613352
M. Wt: 264.4 g/mol
InChI Key: MVMMJPQCTYVQDL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-benzyl-1-isobutyl-1H-benzimidazole is a chemical compound that belongs to the benzimidazole family. It has gained significant attention from researchers due to its potential therapeutic applications.

Mechanism of Action

The mechanism of action of 2-benzyl-1-isobutyl-1H-benzimidazole is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. It has been reported to inhibit the activity of topoisomerase II, which is essential for DNA replication and cell division. It also inhibits the activity of protein kinase C, which is involved in various cellular processes, including cell proliferation and apoptosis.
Biochemical and Physiological Effects:
2-benzyl-1-isobutyl-1H-benzimidazole has been reported to exhibit various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit the growth of fungi and bacteria, reduce inflammation, scavenge free radicals, and protect against neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2-benzyl-1-isobutyl-1H-benzimidazole in lab experiments is its broad range of biological activities, which makes it a versatile compound for studying various biological processes. However, one of the limitations is its low solubility in water, which can affect its bioavailability and limit its use in certain experiments.

Future Directions

There are several future directions related to 2-benzyl-1-isobutyl-1H-benzimidazole. One of the potential applications is its use in combination therapy for cancer treatment. It has been shown to enhance the anticancer effects of other chemotherapy drugs and reduce their side effects. Another future direction is the development of novel analogs of 2-benzyl-1-isobutyl-1H-benzimidazole with improved solubility and bioavailability. Additionally, further studies are needed to elucidate the mechanism of action and optimize the synthesis method for higher yields and purity.
Conclusion:
In conclusion, 2-benzyl-1-isobutyl-1H-benzimidazole is a promising chemical compound with potential therapeutic applications. Its broad range of biological activities, including anticancer, antifungal, and antibacterial properties, makes it a versatile compound for studying various biological processes. Further research is needed to fully understand its mechanism of action and optimize its synthesis method for higher yields and purity.

Synthesis Methods

The synthesis of 2-benzyl-1-isobutyl-1H-benzimidazole involves the reaction of o-phenylenediamine with benzyl bromide and isobutyl bromide in the presence of a base. The reaction proceeds through the formation of an intermediate, which is then cyclized to form the final product. The yield of the product can be improved by optimizing the reaction conditions, such as temperature, solvent, and reaction time.

Scientific Research Applications

2-benzyl-1-isobutyl-1H-benzimidazole has been extensively studied for its potential therapeutic applications. It exhibits a wide range of biological activities, including anticancer, antifungal, and antibacterial properties. It has also been reported to have anti-inflammatory, antioxidant, and neuroprotective effects.

properties

IUPAC Name

2-benzyl-1-(2-methylpropyl)benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2/c1-14(2)13-20-17-11-7-6-10-16(17)19-18(20)12-15-8-4-3-5-9-15/h3-11,14H,12-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVMMJPQCTYVQDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1C2=CC=CC=C2N=C1CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.